molecular formula C20H19N7O5 B254908 7-(4-METHOXY-3-NITROPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

7-(4-METHOXY-3-NITROPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B254908
M. Wt: 437.4 g/mol
InChI Key: NSDIHGQSDXHSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-METHOXY-3-NITROPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazolopyrimidine core, substituted with methoxy and nitrophenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXY-3-NITROPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo condensation reactions to form the tetrazolopyrimidine core. The methoxy and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions. The reaction conditions usually involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHOXY-3-NITROPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the nitro group can produce an amine derivative.

Scientific Research Applications

7-(4-METHOXY-3-NITROPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(4-METHOXY-3-NITROPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-3-phenyl-4H-chromen-4-one: Similar in structure but lacks the nitrophenyl group.

    1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione: Contains methoxy and phenyl groups but has a different core structure.

Uniqueness

The uniqueness of 7-(4-METHOXY-3-NITROPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its tetrazolopyrimidine core and the specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H19N7O5

Molecular Weight

437.4 g/mol

IUPAC Name

7-(4-methoxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H19N7O5/c1-11-17(19(28)22-13-6-4-5-7-15(13)31-2)18(26-20(21-11)23-24-25-26)12-8-9-16(32-3)14(10-12)27(29)30/h4-10,18H,1-3H3,(H,22,28)(H,21,23,25)

InChI Key

NSDIHGQSDXHSFP-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)NC4=CC=CC=C4OC

SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)NC4=CC=CC=C4OC

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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